

# (2S,3S)-3-hydroxy-2-methylpentanoic acid structural formula

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## Compound of Interest

Compound Name: (2S,3S)-3-hydroxy-2-methylpentanoic acid

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Title: Technical Deep Dive: **(2S,3S)-3-Hydroxy-2-Methylpentanoic Acid** Subtitle: Stereochemical Architecture, Synthetic Methodologies, and Pharmacophore Integration[1]

## Executive Summary

**(2S,3S)-3-hydroxy-2-methylpentanoic acid** (CAS: 131897-89-7) is a chiral

-hydroxy acid fragment ubiquitous in complex polyketide natural products and macrolide antibiotics.[1] Unlike its

-hydroxy isomer (isoleucic acid), this molecule functions as a critical "propionate-acetate" extender unit in the biosynthesis of agents like Epothilone B (anticancer) and Erythromycin.[1]

This guide addresses the specific challenge of constructing the (2S,3S) stereoisomer. While the standard Evans aldol reaction typically yields the syn-(2S,3R) product, the (2S,3S) configuration represents the anti-aldol relationship, requiring specialized synthetic interventions such as Dynamic Kinetic Resolution (DKR) or stereochemical inversion.[1]

## Structural Analysis & Stereochemistry

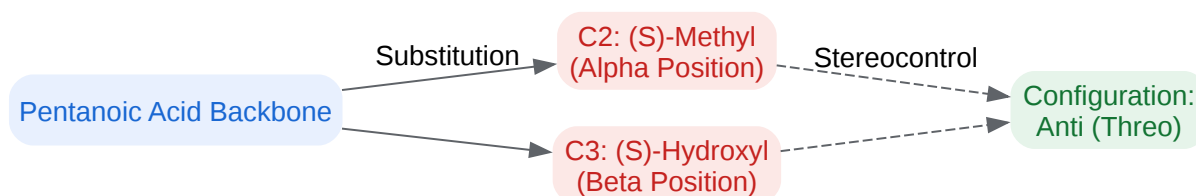
The molecule possesses two contiguous stereocenters at C2 and C3.[1] The (2S,3S) designation defines an anti relationship between the C2-methyl and C3-hydroxyl groups when drawn in a standard extended zigzag conformation.[1]

## Stereochemical Configuration

- C2 Center (Alpha): Substituted with a methyl group.[1] Configuration (S).
- C3 Center (Beta): Substituted with a hydroxyl group.[1][2] Configuration (S).
- Relationship:Anti (Threo).[1]

Note on Nomenclature: In many aldol literatures, the "Syn/Anti" nomenclature (Masamune) is preferred.[1] The (2S,3S) isomer corresponds to the Anti aldol product, whereas the (2S,3R) isomer corresponds to the Syn product derived from standard boron-mediated Evans aldol reactions.[1]

## Visualizing the Topology



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Figure 1: Stereochemical topology of the target molecule.

## Synthetic Methodology: The "Anti" Challenge

Synthesizing the (2S,3S) isomer is non-trivial because the thermodynamically favored or standard kinetic aldol products are typically syn. Two robust, field-proven protocols are presented below.

### Protocol A: The "Inversion" Strategy (High Reliability)

Best for: Academic synthesis, absolute stereochemical confirmation.[1]

This route utilizes the highly predictable Evans Syn-Aldol to generate the (2S,3R) intermediate, followed by a Mitsunobu Inversion at C3 to achieve the desired (2S,3S) state.[1]

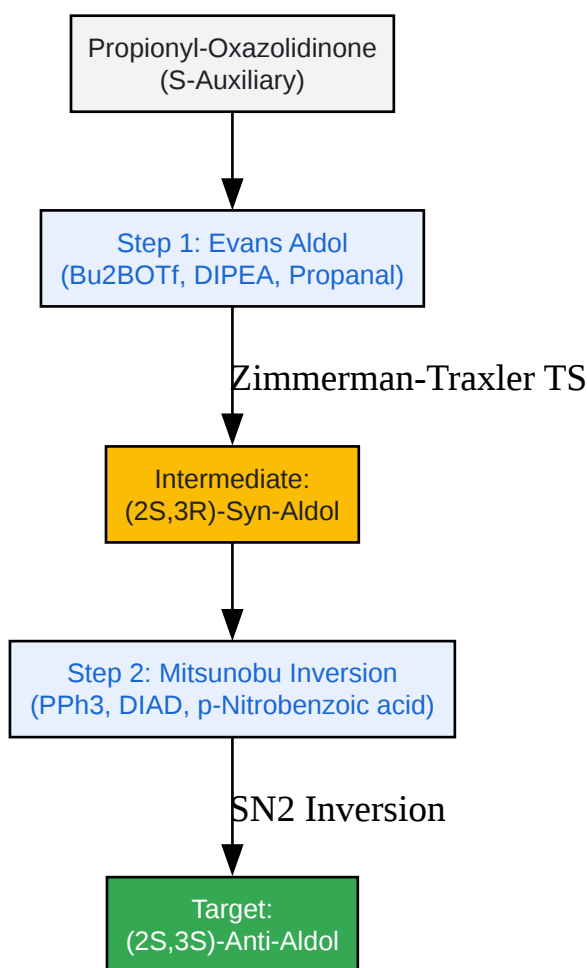
#### Step 1: Evans Syn-Aldol Reaction[1]

- Reagents: (S)-4-benzyl-3-propionyloxazolidin-2-one (Auxiliary), Dibutylboron triflate ( ), Diisopropylethylamine (DIPEA), Propanal.[1]
- Mechanism: The reaction proceeds via a Zimmerman-Traxler transition state where the boron enolate geometry (Z-enolate) and facial selectivity (induced by the auxiliary) dictate the formation of the (2S,3R)-Syn product.[1]

#### Step 2: Mitsunobu Inversion

- Reagents: Triphenylphosphine ( ), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid, followed by hydrolysis (LiOH).[1]
- Causality: The Mitsunobu reaction proceeds via an mechanism, strictly inverting the C3 alcohol from (R) to (S).[1]

Workflow Diagram:



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Figure 2: Synthesis of **(2S,3S)-3-hydroxy-2-methylpentanoic acid** via stereochemical inversion.

## Protocol B: Noyori Dynamic Kinetic Resolution (DKR)

Best for: Scale-up, industrial application.[1]

This method avoids chiral auxiliaries by using asymmetric hydrogenation of a racemic

-keto ester.[1]

- Substrate: Methyl 2-methyl-3-oxopentanoate (Racemic).[1]
- Catalyst:

(or similar chiral diphosphine Ru complex).[1]

- Conditions:

(100 atm), MeOH, 50°C.

- Mechanism: Rapid racemization of the C2 center (via enolization) coupled with a rate-determining, stereoselective hydrogenation of the ketone establishes both C2 and C3 stereocenters simultaneously.[1]
- Result: High diastereoselectivity for the Anti-(2S,3S) isomer (depending on ligand choice).

## Analytical Characterization

Validation of the (2S,3S) structure requires comparison of NMR shifts, specifically the coupling constants (

) which differ significantly between syn and anti isomers.[1]

Table 1: Diagnostic NMR Data (Methyl Ester Derivative)

| Isomer | Configuration   | NMR<br>(C3-H) | Coupling<br>(Hz) | NMR<br>(C2-Me) |
|--------|-----------------|---------------|------------------|----------------|
| Target | (2S, 3S) - Anti | 3.85 ppm      | 7.0 - 9.0 Hz     | 1.18 ppm       |
| Isomer | (2S, 3R) - Syn  | 4.05 ppm      | 3.0 - 5.0 Hz     | 1.15 ppm       |

Note: The larger coupling constant (

Hz) for the (2S,3S) isomer is characteristic of the anti-relationship in the extended conformation, contrasting with the smaller coupling of the syn isomer.[1]

## Biological & Pharmaceutical Relevance[1][3][4][5][6]

[7]

## Polyketide Synthase (PKS) Modules

**(2S,3S)-3-hydroxy-2-methylpentanoic acid** represents a "propionate" unit followed by a reduction step in PKS machinery.[1]

- Natural Product: It is a structural motif in Zaragozic Acid A (squalene synthase inhibitor) and the C1-C6 fragment of Erythronolide.[1]
- Mechanism: In nature, this stereochemistry is set by the Ketoreductase (KR) domain of the PKS module.[1] A "B-type" KR domain typically yields the (R)-alcohol, while "A-type" yields (S).[1]

## Distinction from Isoleucic Acid

It is critical not to confuse this target with 2-hydroxy-3-methylpentanoic acid (Isoleucic acid).[1]

- Target (3-OH): Polyketide origin, beta-hydroxy.[1]
- Isoleucic Acid (2-OH): Amino acid metabolism (L-Isoleucine degradation), alpha-hydroxy.[1]

## References

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